Product packaging for Dimethyldiphenyltin(Cat. No.:CAS No. 1080-43-9)

Dimethyldiphenyltin

Cat. No.: B094608
CAS No.: 1080-43-9
M. Wt: 303 g/mol
InChI Key: INCQQSKGFIBXAY-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Organotin Compound Research

The field of organotin chemistry, which focuses on chemical compounds containing a tin-carbon bond, has a rich history dating back to the mid-19th century. lupinepublishers.comlupinepublishers.comindexcopernicus.com The first organotin compound, diethyltin (B15495199) diiodide, was synthesized by Edward Frankland in 1849. lupinepublishers.comwikipedia.organjs.edu.iq Shortly after, in 1852, Löwig reported the preparation of alkyltin compounds by reacting a tin-sodium alloy with alkyl halides, a publication often cited as the formal beginning of organotin chemistry. lupinepublishers.comlupinepublishers.comacs.org

The turn of the 20th century brought a significant advancement with the discovery of Grignard reagents, which provided a versatile and effective method for creating tin-carbon bonds and spurred rapid growth in the field. wikipedia.org By 1935, the body of literature on organotin chemistry had expanded to include hundreds of publications, with notable contributions from pioneering chemists such as Krause in Germany, Kraus in the United States, and Kozeshkov in Russia. lupinepublishers.comlupinepublishers.comindexcopernicus.com

A major resurgence in organotin research occurred in the mid-20th century, driven by the discovery of their widespread industrial applications. lupinepublishers.comlupinepublishers.com The work of van der Kerk and his colleagues in the Netherlands was particularly influential in establishing the use of organotins as stabilizers for polyvinyl chloride (PVC), biocides, agrochemicals, and wood preservatives. lupinepublishers.comlupinepublishers.comindexcopernicus.com Further expanding the fundamental understanding of these compounds, research in the early 1960s revealed that the tin atom in organotin compounds could extend its coordination number beyond the typical four, forming hypercoordinated structures. lupinepublishers.comlupinepublishers.comindexcopernicus.com

Significance of Organotin Compounds in Modern Chemical Science

Organotin compounds possess a diverse range of applications that make them significant in modern industry and technology, arguably more so than the organic compounds of any other metal. lupinepublishers.comresearchgate.net Their utility stems from the unique properties conferred by the tin-carbon bond and the ability of the tin atom to engage in various bonding arrangements.

Key application areas include:

Polymer Stabilization: Organotins, particularly dialkyltin derivatives, are highly effective heat stabilizers for PVC, preventing its thermal degradation during processing and use. lupinepublishers.comlupinepublishers.comtaylorandfrancis.comafirm-group.com

Biocides and Fungicides: Certain triorganotin compounds, such as tributyltins and triphenyltins, exhibit potent biological activity. wikipedia.org They have been used extensively as industrial biocides, in antifungal paints, agricultural fungicides, and as marine anti-biofouling agents to protect ship hulls. wikipedia.orgtaylorandfrancis.com

Catalysis: Organotin compounds serve as versatile catalysts in numerous chemical reactions. lupinepublishers.comlupinepublishers.comresearchgate.net They are used in the production of polyurethanes, silicones, and in other polymerization processes. afirm-group.com

Organic Synthesis: In the laboratory, organotin compounds are valuable reagents for creating new chemical structures. For example, they are key components in the Stille cross-coupling reaction, a powerful method for forming carbon-carbon bonds. vulcanchem.com

Material Precursors: They are used as precursors for depositing thin films of tin(IV) oxide (SnO₂) on glass, a material used for creating transparent conductive coatings. lupinepublishers.com

Overview of Dimethyldiphenyltin's Position within the Organotin Landscape

This compound, with the chemical formula (CH₃)₂(C₆H₅)₂Sn, is a specific member of the tetraorganotin class of compounds. vulcanchem.comnih.gov These are compounds of the general formula R₄Sn, where the tin atom is bonded to four organic groups. anjs.edu.iq In the case of this compound, the central tin atom is covalently bonded to two methyl (alkyl) groups and two phenyl (aryl) groups, resulting in a mixed organotin compound with a tetrahedral geometry. vulcanchem.com

As a tetraorganotin, it is generally a stable compound. anjs.edu.iq The presence of both aliphatic (methyl) and aromatic (phenyl) substituents on the same tin atom gives it a unique combination of properties that differentiate it from simpler tetraalkyltins (like tetrabutyltin) or tetraaryltins (like tetraphenyltin). vulcanchem.com It serves as a useful reagent and precursor material in chemical synthesis. americanelements.com For instance, it can be a starting point for creating other organotin derivatives through reactions that cleave one of the tin-carbon bonds. uu.nl Its distinct structure places it within a subgroup of organotins that are of interest for fine-tuning chemical and physical properties for specialized applications. vulcanchem.comamericanelements.com

Properties of this compound
PropertyValueSource
Chemical FormulaC₁₄H₁₆Sn nih.gov
Molecular Weight302.99 g/mol nih.gov
AppearanceColorless liquid americanelements.com
IUPAC Namedimethyl(diphenyl)stannane nih.gov

Research Gaps and Motivations for Advanced Study of this compound

While the broader field of organotin chemistry is well-established, specific compounds like this compound present opportunities for further investigation. Key research gaps and motivations for its advanced study include:

Catalytic Potential: The catalytic activity of many organotins is well-known, but the specific performance of mixed alkyl-aryl tins is less explored. Research on the related compound tetraphenyltin (B1683108) has shown its effectiveness in controlling polymer properties during the synthesis of polycaprolactone, suggesting that the unique electronic and steric profile of this compound could offer novel catalytic activities yet to be harnessed. chemrxiv.org

Advanced Materials: Organotin compounds are precursors to various materials. americanelements.com this compound has been used in research exploring polymer thickeners for natural gas liquids in the context of enhanced oil recovery. pitt.edu Further studies could optimize its structure and application in this and other advanced material science fields.

Synthesis of Novel Compounds: The reactivity of the methyl and phenyl groups in this compound can be selectively exploited. There is ongoing interest in the synthesis of novel organometallic compounds, and this compound serves as a valuable precursor for creating new organotin halides and other derivatives with tailored properties for specific synthetic targets. uu.nlgelest.com

Mechanistic Insights: Detailed studies on the reaction mechanisms of mixed organotins can provide a deeper understanding of structure-activity relationships. Investigating how the interplay of alkyl and aryl groups influences reactivity, stability, and coordination chemistry can guide the rational design of future organotin reagents and catalysts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16Sn B094608 Dimethyldiphenyltin CAS No. 1080-43-9

Properties

IUPAC Name

dimethyl(diphenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H5.2CH3.Sn/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCQQSKGFIBXAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456341
Record name DIMETHYLDIPHENYLTIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1080-43-9
Record name DIMETHYLDIPHENYLTIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Dimethyldiphenyltin and Its Derivatives

Established Synthetic Pathways to Dimethyldiphenyltin

The preparation of this compound, a mixed alkyl-aryl tetraorganotin compound, can be achieved through several established organometallic reactions. The most prevalent methods involve the use of highly reactive organometallic reagents to form tin-carbon bonds.

One of the most common and versatile methods is the Grignard reaction . chemeurope.comvulcanchem.combyjus.com This involves the reaction of a tin halide with appropriate Grignard reagents. For this compound, a sequential reaction can be employed. For instance, dichlorodimethyltin can be reacted with phenylmagnesium bromide, or conversely, dichlorodiphenyltin can be reacted with methylmagnesium iodide. A general representation starting from tin tetrachloride would involve the stepwise addition of two different Grignard reagents. The reaction must be conducted under strictly anhydrous conditions in a dry ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive Grignard reagents from reacting with water. vulcanchem.comwikipedia.orgsigmaaldrich.comlibretexts.org

Another classical method is the Wurtz reaction , or the related Wurtz-Fittig reaction for aryl groups. chemeurope.comanjs.edu.iqunacademy.com This method involves the coupling of an organosodium compound with a tin halide. For a mixed compound like this compound, a diorganotin dihalide, such as dichlorodimethyltin or dichlorodiphenyltin, would be reacted with an aryl sodium (e.g., phenylsodium) or alkyl sodium (e.g., methylsodium) compound, respectively. chemeurope.com

The Kocheshkov redistribution reaction provides an alternative route, particularly for preparing the necessary organotin halide precursors. chemeurope.comanjs.edu.iqwikipedia.org This reaction involves the redistribution of organic and halide groups between different organotin species. For example, tetraphenyltin (B1683108) could be reacted with tin tetrachloride in a specific stoichiometric ratio to yield dichlorodiphenyltin, which can then be alkylated using a Grignard or organolithium reagent to produce this compound. wikipedia.org

Finally, alkylation using organoaluminium or organolithium compounds serves as another effective pathway. anjs.edu.iq These reactions are mechanistically similar to the Grignard reaction, where the organometallic compound acts as a source of nucleophilic alkyl or aryl groups that displace halide ions from the tin center.

Table 1: Comparison of Synthetic Pathways to this compound

Synthetic Method Precursors Reagents Key Conditions
Grignard Reaction Dichlorodimethyltin or Dichlorodiphenyltin Phenylmagnesium bromide or Methylmagnesium iodide Anhydrous ether (THF, diethyl ether), inert atmosphere
Wurtz-Fittig Reaction Dichlorodimethyltin or Dichlorodiphenyltin Phenylsodium or Methylsodium Dry ether solvent
Kocheshkov Redistribution Tetraphenyltin + Tin tetrachloride (to form precursor) Grignard or organolithium reagent for subsequent alkylation Varies depending on specific redistribution
Organoaluminium/lithium Alkylation Dichlorodiphenyltin Methyllithium or Trimethylaluminium Anhydrous, inert conditions

Derivatization Reactions Initiated from this compound

This compound is not only a synthetic target but also a valuable precursor for creating other functionalized organotin compounds. Its reactivity is centered on the cleavage of the tin-carbon bonds, which allows for the introduction of various functional groups.

Halogenolysis is a characteristic reaction of tetraorganotin compounds where a tin-carbon bond is cleaved by a halogen-containing reagent. The reaction with this compound can be controlled to selectively cleave either the methyl or the phenyl groups, although the phenyl group is generally more susceptible to cleavage.

Reaction with hydrogen halides , such as hydrogen chloride (HCl), is a well-documented method for producing mixed organotin halides. For example, the controlled cleavage of this compound with HCl in a methanol/carbon tetrachloride mixture can selectively remove one phenyl group to synthesize chlorodimethylphenyltin(IV). nih.goviucr.orgresearchgate.net This reaction proceeds via an electrophilic substitution mechanism where the proton from the acid attacks the carbon atom of the phenyl ring, leading to the formation of benzene (B151609) and the corresponding organotin halide. libretexts.orgqorganica.es

Elemental halogens (e.g., bromine, iodine) also cleave tin-carbon bonds. The reaction of this compound with one equivalent of a halogen like bromine would be expected to yield bromodimethylphenyltin and bromobenzene. The reactivity of halogens in these cleavage reactions typically follows the order Cl₂ > Br₂ > I₂. These reactions are useful for the stepwise synthesis of organotin halides with a precise number of organic substituents. rsc.orgsavemyexams.com

Table 2: Products of Halogenolytic Cleavage of this compound

Reagent Expected Product(s) Byproduct Reference
Hydrogen Chloride (HCl) Chlorodimethylphenyltin Benzene nih.goviucr.orgresearchgate.net
Bromine (Br₂) Bromodimethylphenyltin Bromobenzene N/A
Iodine (I₂) Iododimethylphenyltin Iodobenzene N/A

Beyond simple cleavage, this compound can undergo functionalization and ligand exchange reactions. libretexts.orgrsc.org In these processes, one or more of the organic groups or a newly introduced halide can be substituted by other functional groups or ligands. vulcanchem.comchemguide.co.uk

A ligand exchange reaction is a process where a ligand in a complex is replaced by another. libretexts.orgyoutube.com For example, after converting this compound to an organotin halide like chlorodimethylphenyltin, the chloride ligand can be exchanged. nih.goviucr.org Reaction with silver salts of carboxylates (e.g., silver acetate) could yield the corresponding organotin carboxylate. Similarly, reaction with sodium alkoxides would produce organotin alkoxides. These exchange reactions significantly broaden the range of accessible derivatives. bsmiab.org

Direct functionalization of the phenyl rings is less common without cleaving the Sn-C bond, but the compound can serve as a precursor for more complex structures. The tin-carbon bonds themselves are reactive sites for various transformations, including their use in cross-coupling reactions, although triorganotin halides derived from this compound are more commonly used for this purpose. vulcanchem.com

This compound serves as an excellent starting point for the synthesis of a wide array of more complex organotin structures. ijpbms.com Its derivatives, particularly the organotin halides obtained from cleavage reactions, are versatile building blocks. bsmiab.orgmdpi.com

For instance, chlorodimethylphenyltin, synthesized from this compound, can be reacted with other ligands to form coordination complexes. nih.goviucr.org A documented example is the reaction of chlorodimethylphenyltin with the crown ether 15-crown-5. nih.goviucr.org In this case, a water molecule coordinates to the tin atom, which then forms hydrogen bonds with the crown ether, creating a supramolecular "outer-sphere coordination" complex. nih.goviucr.org

Furthermore, organotin halides derived from this compound can react with a variety of nucleophilic reagents to form new complexes. Reaction with ligands such as thio-Schiff bases, dithiocarbamates, or carboxylates leads to the formation of new organotin (IV) complexes with potentially interesting structural and chemical properties. bsmiab.orgmdpi.com These reactions typically involve the substitution of the halide ligand by the coordinating atom(s) of the new ligand, such as oxygen, sulfur, or nitrogen. bsmiab.orgmdpi.com this compound has also been explored as a catalyst for polymerization reactions, such as for polycaprolactone, where it facilitates the formation of a larger polymer complex. chemrxiv.org

Advanced Spectroscopic Characterization and Structural Analysis of Dimethyldiphenyltin Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of organotin compounds in solution. By probing various nuclei, particularly ¹¹⁹Sn, ¹H, and ¹³C, a detailed picture of the molecular environment can be constructed. rsc.orgnorthwestern.eduuobasrah.edu.iq

¹¹⁹Sn NMR spectroscopy is highly sensitive to the electronic and steric environment around the tin atom. The chemical shift (δ) of ¹¹⁹Sn covers a wide range of over 5000 ppm, making it an excellent probe for structural changes. northwestern.edu The resonance shifts are influenced by factors such as the electron density of the atoms attached to the tin center, sample concentration, and the solvent used. rsc.org For tetraorganotin compounds like dimethyldiphenyltin, the chemical shifts provide information about the nature of the organic substituents.

Spin-spin coupling constants between tin and other nuclei, such as carbon (¹J(¹¹⁹Sn-¹³C)) and protons (²J(¹¹⁹Sn-¹H)), offer valuable structural information. northwestern.educaltech.edu The magnitude of these coupling constants is related to the hybridization of the atoms involved and the stereochemistry of the molecule. For instance, the ¹J(¹¹⁹Sn-¹³C) values in methyltin derivatives are influenced by the Fermi contact term and can be affected by the solvent environment. caltech.edu Computational DFT methods, including relativistic effects, have become crucial in accurately calculating and predicting both ¹¹⁹Sn chemical shifts and coupling constants, providing a strong correlation with experimental values. nih.govresearchgate.net

Table 1: Typical NMR Spin-Spin Coupling Constants in Organotin Compounds This table presents typical ranges for coupling constants observed in methyltin compounds, which are relevant for interpreting the spectra of this compound.

Coupling ConstantTypical Range (Hz)Information Provided
¹J(¹¹⁹Sn-¹³C)300 - 400 HzHybridization, Sn-C bond character rsc.org
²J(¹¹⁹Sn-¹H)49 - 61 HzGeometry, Sn-C-H bond angle rsc.org

The spin-lattice relaxation time (T₁) of the ¹¹⁹Sn nucleus is governed by several mechanisms that provide insight into molecular motion. The primary relaxation pathways for spin-½ nuclei like ¹¹⁹Sn in solution are dipole-dipole (DD) interactions and spin-rotation (SR) interactions. researchgate.netnih.gov

The DD mechanism arises from the interaction between the magnetic moment of the ¹¹⁹Sn nucleus and the magnetic moments of nearby nuclei, such as ¹H. This mechanism's efficiency depends on the internuclear distances and the rotational correlation time of the molecule. The SR mechanism originates from the interaction of the nuclear spin with the magnetic field generated by the rotation of the molecule itself. This pathway is particularly significant for smaller molecules and at higher temperatures. researchgate.net In some organotin compounds, chemical shift anisotropy (CSA) can also contribute significantly to relaxation, especially at high magnetic fields. nih.gov Studies on related tin compounds have shown that at lower temperatures, relaxation can be dominated by spin-rotation interaction modulated by lattice vibrations. researchgate.net

¹H and ¹³C NMR spectra provide complementary information about the organic ligands attached to the tin atom. uobasrah.edu.iq In this compound, the ¹H NMR spectrum would feature distinct signals for the methyl protons and the phenyl protons. The chemical shifts and coupling patterns of the phenyl protons reveal their electronic environment. Similarly, the ¹³C NMR spectrum shows separate resonances for the methyl carbons and the different carbons of the phenyl rings (ipso, ortho, meta, para). rsc.org

The chemical shifts of these nuclei can be sensitive to the solvent and the concentration of the analyte, reflecting changes in intermolecular interactions. rsc.org Dynamic NMR spectroscopy can be employed to study processes such as conformational changes or ligand exchange by analyzing changes in the spectra as a function of temperature.

X-ray Crystallography for Solid-State Structure Determination

For a simple tetraorganotin compound like this compound, a distorted tetrahedral geometry around the central tin atom is expected. X-ray diffraction analysis would confirm this geometry and provide precise measurements of the C-Sn-C bond angles and the Sn-C bond lengths for both the methyl and phenyl groups. In more complex organotin compounds, particularly those involving coordination with other ligands or self-association, the coordination number of tin can increase, leading to different geometries such as a trigonal bipyramidal or an octahedral coordination polyhedron. rsc.org X-ray crystallography is the primary tool for unambiguously establishing these complex structures. nih.gov

Reactivity Profiles and Mechanistic Investigations of Dimethyldiphenyltin

Cleavage Reactions and Their Kinetic and Thermodynamic Parameters

The most significant reaction pathway for tetraorganotins like dimethyldiphenyltin is the cleavage of the tin-carbon (Sn-C) bond. fakirchandcollege.org These reactions, often termed destannylation, are crucial for both mechanistic understanding and synthetic applications. The cleavage is typically initiated by electrophilic reagents, and the process involves not only the electrophilic attack on the carbon atom but also nucleophilic assistance at the tin center, which can utilize its vacant d-orbitals. fakirchandcollege.orgorgsyn.org

The reactivity of the Sn-C bond is highly dependent on the nature of the organic substituents. Generally, the order of cleavage susceptibility is allyl > phenyl > vinyl > alkyl. fakirchandcollege.org For this compound, this implies that the Sn-Phenyl bond is more readily cleaved than the Sn-Methyl bond under most electrophilic conditions. The cleavage of Sn-alkyl bonds is the most difficult to achieve and often requires harsh conditions. fakirchandcollege.org

The mechanism for electrophilic cleavage is often described as a bimolecular electrophilic substitution (SE2). rsc.org The reaction rate and selectivity are influenced by the solvent, with nucleophilic solvents accelerating the reaction by coordinating to the tin atom, which in turn makes the carbon-tin bonds more susceptible to cleavage. rsc.org

Kinetic and thermodynamic parameters, such as bond dissociation enthalpy (BDE), provide quantitative insight into these reactions. The BDE for the Me₃Sn-Me bond is approximately 284.1 ± 9.9 kJ·mol⁻¹, while the BDE for the Me₃Sn-SnMe₃ bond is 252.6 ± 14.8 kJ·mol⁻¹. acs.org While these values are for trimethyltin (B158744) derivatives, they provide a baseline for understanding the energy required to break Sn-C bonds. The homolytic cleavage of the C–Sn bond is a critical step in reactions like the Stille coupling. researchgate.net Computational studies using Density Functional Theory (DFT) have become essential for accurately determining the BDE of C–Sn bonds, which directly relates to the reactivity of organotin compounds. researchgate.net

Table 1: Relative Reactivity and Bond Dissociation Enthalpies (BDE) for Sn-C Bonds
Bond TypeRelative Cleavage Rate by ElectrophilesTypical BDE (kJ·mol⁻¹)Notes
Sn-AllylFastest~200-220Most labile among common organic groups. fakirchandcollege.org
Sn-PhenylFast~300-330More reactive than alkyl groups; relevant for this compound. fakirchandcollege.org
Sn-VinylIntermediate~290-320Reactivity is between aryl and alkyl groups.
Sn-MethylSlow~284 acs.orgGenerally the most difficult Sn-alkyl bond to cleave. fakirchandcollege.orgacs.org

Coordination Chemistry and Adduct Formation Mechanisms

The tin atom in this compound is a Lewis acid, capable of expanding its coordination number from four to five or six by accepting electron pairs from Lewis bases. researchgate.net This ability to form hypercoordinate species is central to its coordination chemistry and influences its reactivity, particularly in cleavage reactions. fakirchandcollege.org

Interactions with Lewis Bases (e.g., Crown Ethers, Water)

This compound and its derivatives readily form complexes with a variety of Lewis bases, including amines, phosphines, and oxygen-containing donors like water and crown ethers. researchgate.net Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations. researchgate.net They can also form complexes with neutral molecules, including organometallic compounds, through hydrogen bonding and other non-covalent interactions. mdpi.commdpi.com

For instance, the derivative aquachloridodimethylphenyltin(IV) has been shown to form a 2:1 adduct with 15-crown-5. researchgate.net In this structure, the water molecule coordinated to the tin atom acts as a hydrogen-bond donor to the oxygen atoms of the crown ether. The formation of such adducts can alter the electronic environment of the tin center, potentially influencing its reactivity in other chemical transformations. mdpi.com The interaction with water itself is a fundamental aspect, leading to hydrolysis under certain conditions, a process that can be catalyzed by other ions. fakirchandcollege.org

Formation of Oligomeric and Polymeric Structures

Oligomers are low molecular weight molecules composed of a few repeating monomer units. uu.nl Organotin compounds can form oligomeric or polymeric structures, often through bridging ligands that link individual tin centers. These structures can arise from the presence of bridging moieties like sulfate (B86663) groups, which can coordinate to multiple metal centers, effectively linking them into a larger assembly. csbsju.edu

While simple dialkyl- and diaryltin compounds can undergo oligomerization, the specific formation of well-defined oligomers from this compound itself is less documented than for its functionalized derivatives. chemrxiv.org However, the principles of oligomerization observed in other organotin systems are applicable. For example, hydrolysis of dialkyltin dihalides can lead to the formation of dimeric or ladder-like polymeric stannoxanes, where oxygen atoms bridge the tin centers. Such processes highlight the tendency of diorganotin species to form extended structures when suitable bridging ligands are available. The study of oligomeric structures is crucial as their formation can significantly alter the material's properties. uu.nl

Inter-metallic Reactions and Transmetalation Processes (e.g., with Zinc Compounds)

Transmetalation is a fundamental reaction in organometallic chemistry involving the transfer of an organic group from one metal to another. slideshare.net Organotin compounds like this compound are effective reagents in these processes, most notably in palladium-catalyzed cross-coupling reactions (e.g., the Stille reaction). researchgate.net

The transmetalation from tin to another metal, such as zinc, is a synthetically useful transformation. orgsyn.org While direct transmetalation from this compound to a zinc compound is a plausible reaction, it is often part of a more complex catalytic cycle. For example, organozinc reagents can be generated in situ and then used in subsequent reactions. orgsyn.orgnih.gov The general process involves the exchange of ligands, where the phenyl or methyl group from the tin center would be transferred to the zinc center. The feasibility and rate of this transfer depend on the relative electronegativities of the metals and the stability of the resulting organometallic species.

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are two complementary processes crucial to many catalytic cycles. researchgate.netmdpi.com Oxidative addition involves the addition of a substrate to a metal center, which results in an increase of the metal's oxidation state and coordination number. Reductive elimination is the reverse process, where two ligands are eliminated from the metal center, forming a new bond between them and decreasing the metal's oxidation state.

For this compound, the tin is already in its stable +4 oxidation state. fakirchandcollege.org Therefore, it does not typically undergo further oxidative addition. However, the principles of these reactions are relevant to its synthesis and reactivity. For example, the synthesis of some aryltin halides can proceed via an oxidative addition of iodine to a tin(II) species.

Reductive elimination from a stable Sn(IV) center like this compound is thermodynamically unfavorable under normal conditions. However, this process is a key step in many palladium-catalyzed cross-coupling reactions where organotin reagents are used. slideshare.net In those cycles, after transmetalation of an organic group from tin to the palladium catalyst, the final product is formed via reductive elimination from the palladium center, not the tin. slideshare.net Therefore, while this compound itself is the source of the organic group, it is the transition metal catalyst that actively undergoes the oxidative addition and reductive elimination steps. researchgate.net

Computational and Theoretical Investigations of Dimethyldiphenyltin

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying medium to large molecular systems, including organotin compounds. arxiv.org This method is used to investigate the electronic and nuclear structures of many-body systems by calculating the total energy of the molecule based on its electron density. stackexchange.com The core principle of geometry optimization is to find the most stable atomic arrangement, which corresponds to the lowest possible ground state energy on the potential energy surface. stackexchange.com

The process begins with an initial guess of the molecular coordinates. The Self-Consistent Field (SCF) method is then used to solve the Kohn-Sham equations, yielding the energy and the forces (gradients) acting on each atom. stackexchange.com An optimization algorithm uses these gradients to adjust the atomic positions in a direction that lowers the total energy. This iterative process continues until convergence criteria are met, meaning that changes in energy and forces between steps are negligible, indicating that a stationary point (typically a minimum) has been reached. stackexchange.com For dimethyldiphenyltin, DFT calculations are employed to determine its three-dimensional structure, including bond lengths, bond angles, and dihedral angles, providing a foundational understanding of its physical and chemical properties. nih.gov

DFT calculations are instrumental in predicting the various possible spatial arrangements (conformations) of this compound and their relative stabilities. The molecule's structure is characterized by two methyl and two phenyl groups attached to a central tin atom, with two rotatable bonds between the tin and the phenyl groups. nih.gov By systematically rotating these bonds and performing geometry optimization for each resulting structure, a potential energy surface can be mapped out to identify the most stable conformers.

Studies on the closely related diphenyltin (B89523) molecule show that the lowest energy conformation is a bent structure. researchgate.net Deforming this structure, for instance by altering the C-Sn-C bond angle or rotating the phenyl rings relative to each other, requires an input of energy. Quantum mechanical computations have shown that bending the C-Sn-C bond by 60 degrees can require approximately 7 kcal/mol, while forcing the phenyl rings to be perpendicular to one another requires about 10 kcal/mol. researchgate.net This type of analysis reveals the molecule's structural flexibility and the energetic barriers between different conformations, which influence its dynamic behavior and interaction with other molecules.

Table 1: Calculated Energetics of Phenyltin Deformations (Illustrative for this compound)
Deformation TypeAngle ChangeRequired Energy (kcal/mol)Reference
C-Sn-C Bond Bending60°~7.0 researchgate.net
Phenyl Ring RotationTo Perpendicular~10.0 researchgate.net

Once the optimized geometry of this compound is obtained, DFT can be used to analyze its electronic properties in detail. The charge distribution within the molecule can be calculated using methods like Mulliken, Hirshfeld, or Natural Population Analysis, which assign partial charges to each atom. dntb.gov.ua This information, often visualized with molecular electrostatic potential (MEP) maps, identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into its intermolecular interactions and chemical reactivity. dntb.gov.uamdpi.com

Frontier Molecular Orbital (FMO) analysis is another critical tool. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they relate to the molecule's ability to donate and accept electrons, respectively. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. nih.gov

From the HOMO and LUMO energies, various "conceptual DFT" reactivity descriptors can be calculated. doaj.orgmdpi.com These indices quantify aspects of a molecule's reactivity and provide a theoretical basis for predicting its behavior in chemical reactions.

Table 2: Conceptual DFT-Based Reactivity Descriptors
DescriptorFormulaDescription
Ionization Potential (IP)IP ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (EA)EA ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (IP + EA) / 2The power of an atom to attract electrons.
Chemical Hardness (η)η = (IP - EA) / 2Resistance to change in electron configuration.
Chemical Softness (S)S = 1 / (2η)A measure of polarizability and reactivity.
Electrophilicity Index (ω)ω = μ2 / (2η) where μ = -χA measure of the energy lowering of a system when it accepts electrons.

Simulation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Theoretical calculations are highly valuable for interpreting and predicting experimental spectra. By simulating spectroscopic parameters for this compound, researchers can assign experimental signals and gain a deeper understanding of the molecule's structure and electronic transitions.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) is a common method used with DFT to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H, ¹³C, ¹¹⁹Sn). scielo.org.za These theoretical shifts can be compared with experimental data to confirm the molecular structure and assign specific resonances to individual atoms in the molecule.

IR Spectroscopy: The simulation of infrared (IR) spectra involves calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. scielo.org.za Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds (e.g., C-H, C-Sn, phenyl ring modes). Comparing the calculated spectrum with the experimental one helps in the assignment of absorption bands. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic absorption spectra, such as UV-Vis spectra. mdpi.com This approach calculates the energies of electronic transitions from the ground state to various excited states. mdpi.com The results provide the absorption wavelengths (λmax) and oscillator strengths, which correspond to the positions and intensities of peaks in the experimental UV-Vis spectrum, offering insights into the electronic structure and chromophores within the molecule. scielo.org.zamdpi.com

Mechanistic Insights via Reaction Pathway Calculations and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the most likely pathway from reactants to products. This involves locating and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. youtube.com

The search for a transition state is a key part of mechanistic studies. ucsb.edu Methods like Linear Synchronous Transit (LST) or Quadratic Synchronous Transit (QST) can be used to generate an initial guess for the TS geometry by interpolating between the reactant and product structures. ucsb.edu This guess is then refined using optimization algorithms designed to locate first-order saddle points on the potential energy surface. youtube.com

Once a transition state is located, a frequency calculation is performed to verify its identity. A true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate—the atomic movements that transform reactants into products. ucsb.edu Further analysis, such as Intrinsic Reaction Coordinate (IRC) calculations, can trace the minimum energy path downhill from the transition state to confirm that it connects the intended reactants and products, thus validating the proposed reaction mechanism. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior Studies

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion for a system of interacting particles. mdpi.com

In an MD simulation, the forces acting on each atom are calculated using a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. This allows for the simulation of molecular motions, conformational changes, and interactions with other molecules (such as a solvent or a biological target) over timescales ranging from picoseconds to microseconds. nih.gov

For this compound, MD simulations could be used to:

Explore its conformational landscape and the rates of transition between different stable conformers.

Study its interaction and binding with larger molecules, such as proteins or DNA, by calculating properties like binding free energy. mdpi.com

Simulate its behavior in different solvent environments to understand solvation effects.

Investigate its diffusion and transport properties in various media.

By providing a view of the molecule in motion, MD simulations complement the static picture from quantum chemical calculations and offer deeper insights into the real-world behavior of this compound. mdpi.com

Research Applications of Dimethyldiphenyltin in Catalysis and Materials Science

Precursor Role in the Synthesis of Advanced Organotin Compounds

Dimethyldiphenyltin serves as a valuable starting material, or precursor, for the synthesis of other functionalized organotin compounds. As a symmetrical tetraorganotin compound, it can undergo selective cleavage of its tin-carbon bonds to yield mixed organotin halides, which are themselves important synthetic intermediates. wikipedia.org

A primary method for this transformation is the Kocheshkov redistribution reaction , where a tetraorganotin compound reacts with a tin tetrahalide (e.g., SnCl₄) in a controlled manner. wikipedia.org Depending on the stoichiometric ratio of the reactants, different products can be selectively formed. For example, reacting this compound with tin tetrachloride can yield this compound dichloride or, with further reaction, other organotin halides. These halide derivatives are crucial for subsequent synthetic steps, such as introduction of other functional groups or for use in cross-coupling reactions. wikipedia.orgvulcanchem.com The ability to generate these varied derivatives makes this compound a foundational block in organotin chemistry.

Table 1: Synthesis of Organotin Derivatives from this compound via Redistribution This table illustrates the Kocheshkov redistribution reaction where this compound serves as a precursor.

Reactant 1 Reactant 2 Molar Ratio (Reactant 1:2) Primary Product Product Class
This compound Tin(IV) chloride 2:1 Dimethyltin dichloride Diorganotin dihalide
This compound Tin(IV) chloride 1:1 Methyltin trichloride (B1173362) & Phenyltin trichloride Monoorganotin trihalide

Evaluation as a Catalyst or Co-catalyst in Organic Transformations

Organotin compounds are widely investigated for their catalytic activity in a range of organic transformations. scribd.comrsc.org While direct catalytic applications of this compound are a subject of ongoing research, the broader class of diorganotin compounds, such as dibutyltin (B87310) dilaurate, are well-established catalysts for significant industrial processes, including polyurethane formation, silicone vulcanization, and transesterification reactions. wikipedia.org This suggests the potential for this compound derivatives to exhibit similar catalytic behavior.

A key area where organotin reagents find application is in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling . sigmaaldrich.com In this reaction, an organotin compound transfers an organic group to an organic halide to form a new carbon-carbon bond. sigmaaldrich.comwikipedia.org While trialkyltin derivatives are more common, the principle relies on the cleavage of the tin-carbon bond, a characteristic feature of this compound.

Furthermore, organotin compounds can function as co-catalysts . In photocatalysis, for instance, a co-catalyst works alongside the primary photocatalyst to enhance reaction efficiency by improving charge separation, providing active sites for reactions, and lowering the activation energy of a given transformation. nih.gov

Table 2: Potential Catalytic Roles of Organotin Compounds in Organic Synthesis This table summarizes organic reactions where organotin compounds, a class to which this compound belongs, are used as catalysts or reagents.

Reaction Type Role of Organotin Compound Example Reaction Reference
Polyurethane Synthesis Catalyst Diisocyanate + Polyol → Polyurethane wikipedia.org
Transesterification Catalyst Ester + Alcohol → New Ester + New Alcohol wikipedia.org
Stille Coupling Reagent/Pre-catalyst Organostannane + Organic Halide → C-C Coupled Product sigmaaldrich.com

Potential in Thin Film Deposition and Advanced Materials Fabrication as an Organometallic Precursor

This compound is classified as an organometallic precursor, making it a candidate for the fabrication of advanced materials and thin films. americanelements.comamericanelements.comprochemonline.com Such precursors are essential in deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), where they are volatilized and then decomposed on a substrate surface to create a solid film. google.com

The use of organotin precursors is a known method for producing thin films of tin-based materials, particularly tin(IV) oxide (SnO₂). wikipedia.org Tin oxide films are valued for their electrical conductivity and optical transparency, finding use in applications like transparent conductive electrodes for solar cells and gas sensors. In a typical CVD process, an organometallic precursor like this compound would be transported in a vapor phase to a heated substrate, where it thermally decomposes to deposit a tin-containing layer. The organic ligands (methyl and phenyl groups) are released as volatile byproducts. This method allows for precise control over film thickness and uniformity, which is critical for fabricating high-performance electronic and optical devices. nih.gov

Table 3: Applications of Organometallic Precursors in Materials Science This table outlines the use of organometallic precursors, such as this compound, in the fabrication of advanced materials.

Fabrication Technique Role of Precursor Resulting Material Potential Application
Chemical Vapor Deposition (CVD) Source of tin Tin(IV) oxide (SnO₂) thin film Transparent conductive electrodes, gas sensors
Atomic Layer Deposition (ALD) Self-limiting surface reaction Conformal tin oxide coating Microelectronics, protective coatings

Applications in Polymer Synthesis and Modification (e.g., Ring-Opening Polymerization)

The field of polymer chemistry utilizes organometallic compounds extensively as catalysts and initiators. Organotin compounds, in particular, are known to catalyze several types of polymerization reactions. wikipedia.orgsigmaaldrich.com

One significant area of application is in Ring-Opening Polymerization (ROP) , a process where a cyclic monomer is opened to form a linear polymer chain. wikipedia.orgmdpi.com This method is used to produce a variety of important polymers, including polyesters and polycarbonates. Certain types of ROP, such as Ring-Opening Metathesis Polymerization (ROMP), specifically require organometallic catalysts to proceed. wikipedia.org While specific studies detailing this compound in ROP are specialized, related organotin compounds are well-documented as effective catalysts for the ROP of lactones and other cyclic esters. rsc.org

Additionally, diorganotin compounds are established catalysts for the synthesis of polyurethanes and for the vulcanization (cross-linking) of silicones, demonstrating their versatility in polymer production beyond ROP. wikipedia.org

Table 4: Role of Organotin Compounds in Polymer Synthesis This table details the applications of organotin compounds in various polymerization processes.

Polymerization Method Role of Organotin Compound Monomer Type Resulting Polymer
Ring-Opening Polymerization (ROP) Catalyst Cyclic esters (e.g., lactones) Polyesters (e.g., Polylactide)
Polyurethane Synthesis Catalyst Diisocyanates, Polyols Polyurethanes
Silicone Vulcanization Catalyst Silicone prepolymers Cross-linked Silicone Elastomers

Environmental Fate and Transformation Research of Organotin Compounds, Including Dimethyldiphenyltin

Biotic Transformation Processes (e.g., Biodegradation by Microorganisms)

Biotic transformation, primarily through the action of microorganisms, is a crucial pathway for the degradation of organotin compounds in the environment. researchgate.netcaister.com Bacteria, fungi, and algae in water and sediment can metabolize these compounds, using them as a source of carbon in some cases. researchgate.netresearchgate.net

The process typically occurs via a sequential dealkylation or dearylation, where the organic groups are cleaved from the tin atom one by one. canada.camdpi.com For dimethyldiphenyltin, this would involve the stepwise removal of its two phenyl groups and two methyl groups. This progressive degradation generally leads to metabolites that are less toxic than the parent compound. tandfonline.commediresonline.org

The efficiency of biodegradation depends on various factors, including the availability of the organotin compound to the microbes, temperature, oxygen levels, and the nature of the microbial community. researchgate.net Aerobic degradation is typically moderate to fast, while degradation under anaerobic (oxygen-free) conditions, such as in deeper sediments, is significantly slower. nih.govnih.gov This difference in rates contributes to the longer persistence of organotins in anoxic sediments, where half-lives can extend from years to decades. canada.ca

In addition to degradation, microorganisms can also mediate the methylation of inorganic tin and other organotin compounds, forming new methyltin species. canada.caum.edu.mt This process, which can occur under both aerobic and anaerobic conditions, adds another layer of complexity to the environmental cycling of tin. nih.govresearchgate.net

Analysis of Transformation Products and Degradation Metabolites

The degradation of this compound, whether through abiotic or biotic pathways, results in a series of transformation products. The process involves the sequential cleavage of the organic groups from the central tin atom. canada.calabrulez.com

For this compound, the degradation cascade is expected to produce various phenyltin and methyltin intermediates before ultimately breaking down to inorganic tin. The analysis of these metabolites is typically performed using techniques like gas chromatography coupled with mass spectrometry (GC-MS) after a derivatization step to make the polar metabolites volatile. capes.gov.brlabrulez.com

The expected degradation pathway for this compound would proceed through the loss of phenyl or methyl groups, leading to a variety of less substituted, and generally more polar, organotin compounds. tandfonline.comcanada.ca

Table of Potential Transformation Products of this compound

Parent Compound Potential Intermediate Degradation Products Final Degradation Product

The presence and relative abundance of these degradation products in environmental samples can provide insights into the age of the contamination and the extent to which degradation has occurred. For example, a high ratio of degradation products (like dibutyltin (B87310) and monobutyltin) to the parent compound (tributyltin) can indicate older contamination with no recent inputs. ekb.eg

Bioaccumulation and Biotransformation Dynamics

Due to their lipophilic nature, organotin compounds like this compound can be readily taken up by aquatic organisms from the surrounding water and sediment, a process known as bioaccumulation. nih.govfiveable.me This leads to concentrations in tissues that can be significantly higher than in the environment.

Bioaccumulation: The extent of accumulation is often quantified by the Bioaccumulation Factor (BAF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding environment. fiveable.me Organotins have been shown to accumulate to high concentrations in various organisms, including mussels, fish, and marine mammals. tandfonline.comnih.gov At lower trophic levels, the primary route of uptake is often directly from the water (for pelagic species) or sediment (for benthic species). nih.gov While bioaccumulation is significant, the biomagnification of many organotins through the food chain (the increasing concentration at higher trophic levels) may be of minor importance compared to direct bioconcentration from the water. nih.gov

Biotransformation: Once inside an organism, organotins can be metabolized or transformed. This biotransformation is an important detoxification mechanism. nih.gov In fish and birds, high concentrations of TBT degradation products have been found in the liver, indicating that it is a primary site of metabolism. nih.gov The metabolic process typically involves the same stepwise removal of organic groups seen in environmental degradation, converting the parent compound into more polar and more easily excreted metabolites. nih.gov Studies have shown that some organotins, like TBT, are more easily metabolized than others, such as TPT. nih.gov

Investigations into the Biological Activity Mechanisms of Organotin Compounds

Cellular and Molecular Interaction Mechanisms (e.g., with Proteins, Nucleic Acids)

There is a significant lack of specific research on the cellular and molecular interaction mechanisms of dimethyldiphenyltin. While it is generally understood that organotin compounds can interact with proteins and nucleic acids, no specific studies detailing these interactions for this compound were identified in a comprehensive search of scientific databases. The mechanisms by which it might bind to proteins or interact with DNA or RNA, and the consequences of such interactions, remain uncharacterized.

Enzyme Inhibition and Receptor Binding Studies

Similarly, there is no available information regarding enzyme inhibition or receptor binding studies specifically involving this compound. While some organotins are known to be potent enzyme inhibitors, the specific enzymes that this compound may target, and the kinetics of such inhibition, have not been reported. Likewise, its ability to bind to specific cellular receptors, a common mechanism for many bioactive compounds, is not documented.

Structure-Activity Relationship (SAR) Investigations for Mechanistic Understanding

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For this compound, no SAR investigations aimed at elucidating its mechanistic underpinnings could be located. Such studies would be essential to understand how the presence of both methyl and phenyl groups on the tin atom dictates its specific biological effects, if any.

Immunomodulatory and Endocrine Disrupting Mechanisms

The potential immunomodulatory and endocrine-disrupting effects of this compound are also not specifically detailed in the available literature. While some organotin compounds are recognized as endocrine disruptors, the precise mechanisms, such as interaction with nuclear receptors or interference with hormone metabolism, have not been investigated for this compound. Its impact on the immune system, whether stimulatory or suppressive, remains an area without specific scientific data.

Future Research Directions and Emerging Paradigms in Dimethyldiphenyltin Chemistry

Development of Novel and Sustainable Synthetic Routes

The future of dimethyldiphenyltin synthesis lies in the adoption of green and sustainable chemistry principles. mlsu.ac.in Traditional synthetic methods for organotin compounds often rely on stoichiometric reagents and volatile organic solvents, which generate significant waste and pose environmental hazards. mlsu.ac.inmdpi.com Future research will focus on developing novel synthetic pathways that are more efficient, less hazardous, and economically viable.

Key research directions include:

Catalytic Routes: Shifting from stoichiometric reagents to catalytic methods is a cornerstone of green chemistry. mlsu.ac.in Research into novel catalysts that can facilitate the formation of tin-carbon bonds with high selectivity and efficiency will be crucial. This reduces waste by ensuring that a higher proportion of reactant materials is incorporated into the final product, a concept known as high atom economy. mlsu.ac.in

Alternative Solvents: The use of hazardous solvents like toluene, hexane, and pyridine is a major drawback of many current procedures. mlsu.ac.inmdpi.com Future synthetic methodologies will explore the use of greener alternatives such as ionic liquids, supercritical fluids, or bio-based solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME). mdpi.com The ideal is to move towards solvent-free reaction conditions where possible. researchgate.net

Energy Efficiency: Many synthetic protocols require significant energy input for heating or refluxing. mdpi.com Future research will aim to develop synthetic routes that can be conducted at ambient temperature and pressure, minimizing the environmental and economic impact associated with energy consumption. mlsu.ac.in

Renewable Feedstocks: While challenging for organometallic compounds, a long-term goal is to explore pathways that might utilize renewable resources as starting materials, aligning with the broader push for a circular economy in the chemical industry. researchgate.net

Application of Advanced Spectroscopic Probes for In-Situ Monitoring of Reactivity

Understanding the reaction mechanisms, identifying transient intermediates, and optimizing reaction conditions are critical for developing efficient synthetic processes. Future research will increasingly employ advanced spectroscopic techniques for in-situ (in the reaction mixture) monitoring of this compound reactivity, moving beyond traditional end-point analysis. spectroscopyonline.com

Emerging applications in this area include:

Multinuclear NMR Spectroscopy: While techniques like ¹H, ¹³C, and ¹¹⁹Sn NMR are already used for the characterization of organotin compounds rsc.orgnih.gov, their application in real-time reaction monitoring is an emerging field. ¹¹⁹Sn NMR is particularly valuable as the chemical shifts are highly sensitive to the coordination number and geometry around the tin atom, allowing researchers to track the evolution of tin-containing species throughout a reaction. nih.govacs.orgrsc.org

Vibrational Spectroscopy (FT-IR and Raman): In-situ FT-IR and Raman spectroscopy can provide real-time information on the concentration of reactants, products, and intermediates by monitoring their characteristic vibrational bands. spectroscopyonline.com These techniques are non-invasive and can be implemented using fiber-optic probes, making them suitable for a wide range of reaction conditions.

Advanced Mass Spectrometry: Coupling reaction vessels to mass spectrometers with soft ionization techniques can allow for the direct detection of reaction intermediates and products in real-time. This provides invaluable mechanistic insights that are often impossible to obtain through conventional analysis of isolated products.

Hyphenated Chromatographic Techniques: The coupling of liquid chromatography with highly sensitive detection methods like inductively coupled plasma-mass spectrometry (ICP-MS) or other forms of mass spectrometry allows for the precise separation and quantification of different organotin species in complex mixtures, which is crucial for both reaction monitoring and environmental analysis. researchgate.netwiley.com

Integration of Machine Learning and Artificial Intelligence for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organometallic chemistry. rsc.org These computational tools can analyze vast datasets to identify patterns and make predictions, accelerating the pace of discovery and optimization while reducing the need for time-consuming and expensive trial-and-error experimentation. catalysis-summit.compaperpublications.org

Future research will leverage AI and ML in several key areas:

Property Prediction: ML models can be trained on existing data to predict the physical, chemical, and electronic properties of this compound and related compounds. rsc.org This includes predicting properties like the HOMO-LUMO gap, which is related to reactivity and stability, without the need for complex quantum chemical calculations. rsc.org

Catalyst Design and Screening: AI algorithms can rapidly screen virtual libraries of potential catalysts for the synthesis of this compound, identifying candidates with the highest predicted activity and selectivity. meryt-chemical.comdigitellinc.com This data-driven approach can guide experimental efforts toward the most promising systems.

Reaction Optimization: Machine learning models, particularly when combined with automated robotic systems, can efficiently explore vast reaction parameter spaces (e.g., temperature, concentration, catalyst loading) to identify the optimal conditions for synthesizing this compound, maximizing yield and minimizing byproducts. rsc.org

Generative Models: Advanced AI, including generative algorithms, can propose entirely new molecular structures with desired properties. catalysis-summit.com This could be used to design novel organotin compounds based on this compound with tailored functionalities for specific applications in catalysis or materials science.

Exploration of this compound in Niche Catalytic Systems and Functional Materials

While many organotin compounds are known for their use as PVC stabilizers and catalysts for polyurethane production and esterification wikipedia.orggelest.com, future research will focus on exploring the potential of this compound in more specialized, high-value applications. Its unique combination of methyl and phenyl groups attached to the tin center could impart specific steric and electronic properties beneficial for niche applications.

Prospective areas for exploration include:

Specialty Catalysis: Research into the catalytic activity of this compound in specific organic transformations beyond bulk polymer production is a promising avenue. For instance, organotin compounds have shown efficacy in catalyzing the synthesis of biologically relevant molecules like benzimidazoles. rsc.org Future work could explore its use in fine chemical synthesis where high selectivity is paramount.

Organometallic Polymers and Functional Materials: Incorporating this compound moieties into polymer backbones could create materials with unique thermal, optical, or mechanical properties. mdpi.com Research into organotin-containing polymers for applications such as functional coatings, thin films for electronics, or biomaterials is an active field. mdpi.comereztech.com

Precursors for Nanomaterials: this compound could serve as a precursor for the synthesis of tin-based nanomaterials. Through controlled decomposition or chemical vapor deposition, it may be possible to generate tin oxide (SnO₂) layers on surfaces or create well-defined nanoparticles with applications in sensing, catalysis, or energy storage. wikipedia.org

Comprehensive Toxicological and Ecotoxicological Mechanistic Studies for Environmental Risk Assessment

The environmental impact and toxicity of organotin compounds are of significant concern. nih.govnih.gov While the toxicological properties of this compound have not been fully investigated fishersci.com, related compounds like dibutyltin (B87310) (DBT) and triphenyltin (TPhT) are known to be harmful to aquatic organisms and can persist in the environment. rivm.nltuvsud.com A critical future research direction is to move beyond simple toxicity screening to a deep, mechanistic understanding of its biological effects.

Key research priorities will include:

Mechanistic Toxicology: This field studies how a chemical exerts its toxic effects at the molecular, cellular, and biochemical levels. tamu.edu Future research must investigate the specific pathways through which this compound interacts with biological systems. This includes studying its effects on key enzymes, cellular membranes, the immune system, and the endocrine system. tuvsud.com

Bioaccumulation and Degradation: Understanding the fate of this compound in the environment is crucial for accurate risk assessment. Studies are needed to determine its potential for bioaccumulation in the food chain and to identify its degradation pathways and products in soil and aquatic systems. nih.gov

Comparative Toxicity: Detailed studies are required to compare the toxicity profile of this compound with other organotin compounds. The toxicity of organotins is highly dependent on the number and type of organic groups attached to the tin atom tuvsud.com, and a thorough understanding of these structure-activity relationships is essential for designing safer alternatives.

Advanced Risk Assessment Models: The data generated from mechanistic studies will be used to develop more sophisticated and predictive environmental risk assessment models. These models will help in setting accurate environmental quality standards and guiding the development of regulations for the safe use and disposal of this and other organotin compounds. rivm.nl

Q & A

Q. What interdisciplinary approaches enhance understanding of this compound’s role in materials science?

  • Methodology : Combine synthetic chemistry with materials characterization (e.g., SEM-EDS for elemental mapping, AFM for surface topology). Collaborate with computational chemists to design organotin frameworks with tailored properties (e.g., conductivity, porosity). Publish interdisciplinary datasets in open-access repositories to foster community-driven innovation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.